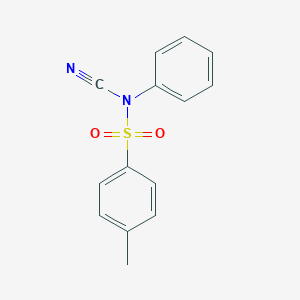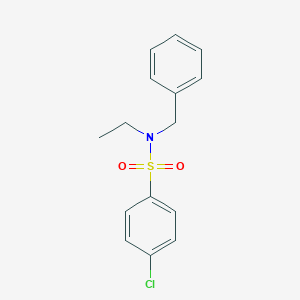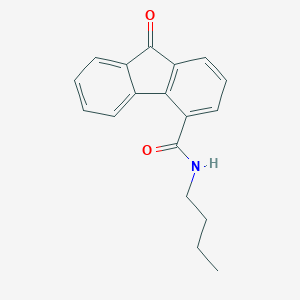
N-シアノ-N-フェニル-p-トルエンスルホンアミド
概要
説明
N-Cyano-N-phenyl-p-toluenesulfonamide is a bench-stable colorless solid with a melting point of 85–87 °C . It is commercially available and can be synthesized using Kurzer’s method from inexpensive phenylurea and p-toluenesulfonyl chloride with pyridine as the solvent . This compound is known for its role as an electrophilic cyanating reagent, making it a valuable tool in organic synthesis .
科学的研究の応用
N-Cyano-N-phenyl-p-toluenesulfonamide has a wide range of scientific research applications. It is used as a cyanating agent in organic synthesis, enabling the formation of carbon–carbon and carbon–nitrogen bonds . In biology and medicine, it is employed in the synthesis of bioactive molecules and pharmaceutical intermediates . Additionally, it finds applications in the chemical industry for the production of fine chemicals and agrochemicals .
作用機序
Target of Action
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is primarily used as an electrophilic cyanating reagent . It is employed in the direct C–H cyanation of a variety of (hetero)arenes . The primary targets of NCTS are therefore the hydrogen atoms in the C-H bonds of these arenes.
Mode of Action
NCTS interacts with its targets through a process known as cyanation. In this process, the N–CN bond in NCTS serves as an electrophilic cyanating agent . This allows the cyanide group (CN) to be introduced into the target molecule, replacing a hydrogen atom and forming a new carbon-nitrogen bond .
Biochemical Pathways
The cyanation process catalyzed by NCTS leads to the formation of cyanoarenes. These compounds can participate in various biochemical pathways depending on their specific structures. For instance, cyanoarenes can be further transformed into carboxylic acids, amides, amines, and other functional groups, which are involved in a wide range of biochemical processes .
Pharmacokinetics
Like other small organic molecules, the absorption, distribution, metabolism, and excretion (adme) of ncts would be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The main result of NCTS’s action is the formation of cyanoarenes. These compounds have a wide range of potential applications, from pharmaceuticals to materials science . The byproduct of the cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .
生化学分析
Biochemical Properties
N-Cyano-N-phenyl-p-toluenesulfonamide serves as an electrophilic cyanating reagent due to the N-CN bond . It is employed in the direct C-H cyanation to a variety of (hetero)arenes . The byproduct for the cyanation using N-Cyano-N-phenyl-p-toluenesulfonamide is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .
Molecular Mechanism
The molecular mechanism of N-Cyano-N-phenyl-p-toluenesulfonamide is primarily through its role as an electrophilic cyanating reagent . It is involved in the direct C-H cyanation of various (hetero)arenes
準備方法
Synthetic Routes and Reaction Conditions: N-Cyano-N-phenyl-p-toluenesulfonamide can be synthesized on a large scale using Kurzer’s method . The synthesis involves the reaction of phenylurea with p-toluenesulfonyl chloride in the presence of pyridine as a solvent . This method does not require the use of toxic cyanogen halides, making it a safer alternative compared to other cyanating reagents .
Industrial Production Methods: The industrial production of N-Cyano-N-phenyl-p-toluenesulfonamide follows similar synthetic routes as the laboratory-scale synthesis. The process involves the use of phenylurea and p-toluenesulfonyl chloride with pyridine as the solvent . The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: N-Cyano-N-phenyl-p-toluenesulfonamide undergoes various types of reactions, including electrophilic cyanation, substitution, and radical reactions . It serves as an electrophilic cyanating reagent, allowing for the direct C–H cyanation of a variety of (hetero)arenes .
Common Reagents and Conditions: Common reagents used in reactions with N-Cyano-N-phenyl-p-toluenesulfonamide include Grignard reagents, aryl and alkenyl boronic acids, and lithium hexamethyldisilazide (LiHMDS) . The reaction conditions typically involve the use of transition metal catalysts or transition metal-free conditions .
Major Products Formed: The major products formed from reactions involving N-Cyano-N-phenyl-p-toluenesulfonamide include aryl nitriles, 2-aminobenzoxazole, and 2-aminobenzimidazole derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
類似化合物との比較
N-Cyano-N-phenyl-p-toluenesulfonamide is unique compared to other cyanating reagents due to its bench stability and safer handling properties . Similar compounds include p-toluenesulfonyl cyanide, N-cyanobenzimidazole, and N-cyanophthalimide . These compounds also serve as cyanating agents but may require more stringent handling conditions and pose higher toxicity risks .
特性
IUPAC Name |
N-cyano-4-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIFNSIDKZSDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403583 | |
| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55305-43-6 | |
| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)



![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)



